molecular formula C6Gd2O12 B1222893 Tris(oxalato(2-))digadolinium CAS No. 867-64-1

Tris(oxalato(2-))digadolinium

Cat. No. B1222893
CAS RN: 867-64-1
M. Wt: 578.6 g/mol
InChI Key: SQORATIMOBOFKR-UHFFFAOYSA-H
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Patent
US04438078

Procedure details

After pretreatment and dissolution in mineral acid of the gadolinium and gallium by-products as described above, the filtrate is heated to 80° C. and solid oxalic acid is added to precipitate gadolinium oxalate, Gd2 (C2O4)3. The precipitate, which forms immediately, is separated from gallium and transition metal impurities by conventional methods, by either vacuum filtration or centrifugation. The cake of gadolinium oxalate, thus obtained, may be slurried in a water solution containing 2% by weight of oxalic acid to remove trace adhering gallium solution. The yield of gadolinium oxalate is of the order of >95%. Direct pyrolysis of this oxalate at 850°-950° C. results in its conversion to gadolinium oxide, Gd2O3, in >95% yield and >99.99% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[Gd:7]>[Ga]>[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Gd+3:7].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Gd+3:7] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Gd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Ga]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate gadolinium oxalate, Gd2 (C2O4)3
CUSTOM
Type
CUSTOM
Details
is separated from gallium and transition metal impurities by conventional methods, by either vacuum filtration or centrifugation

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)[O-])(=O)[O-].[Gd+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[Gd+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.